

GNE-495: A Technical Guide to its Preclinical Development and Characterization

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Compound of Interest

Compound Name: GNE-495

Cat. No.: B607687

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Introduction

GNE-495 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4). It was developed through a structure-based design approach to create a tool for investigating the diverse biological roles of MAP4K4 with minimal central nervous system (CNS) exposure. This technical guide provides a comprehensive overview of the preclinical development and characterization of **GNE-495**, including its biochemical and cellular activity, pharmacokinetic profile across multiple species, and its application in in vivo models. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to facilitate further research and application of this compound.

Biochemical and Cellular Activity

GNE-495 is a highly potent inhibitor of MAP4K4 with a reported half-maximal inhibitory concentration (IC₅₀) of 3.7 nM.[1][2] Its selectivity has been characterized against other closely related kinases, including MINK and TNIK.[3] The IC₅₀ for TNIK was determined to be 4.8 nM, indicating a narrow selectivity window among these related kinases.[3]

In cellular assays, **GNE-495** has demonstrated the ability to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.[4]

Table 1: Kinase Inhibition Profile of GNE-495

Kinase	IC50 (nM)
MAP4K4	3.7[1][2]
TNIK	4.8[3]
MINK	Inhibition observed, specific IC50 not reported[3] [5]

Pharmacokinetic Profile

The pharmacokinetic properties of **GNE-495** have been evaluated in mice, rats, and dogs. The compound was designed to have high exposure in peripheral tissues with minimal brain penetration.[5] It exhibits low clearance, moderate terminal half-lives, and reasonable oral exposure.[2]

Table 2: Preclinical Pharmacokinetic Parameters of GNE-495

Species	Dose	Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (h)	Bioavailability (%)
Mouse	1 mg/kg	IV	-	-	-	-	-
5 mg/kg	PO	-	-	-	-	37-47[2]	-
Rat	1 mg/kg	IV	-	-	-	-	-
5 mg/kg	PO	-	-	-	-	37-47[2]	-
Dog	1 mg/kg	IV	-	-	-	-	-
5 mg/kg	PO	-	-	-	-	37-47[2]	-

Specific quantitative values for Cmax, Tmax, AUC, and half-life were not publicly available in the reviewed literature.

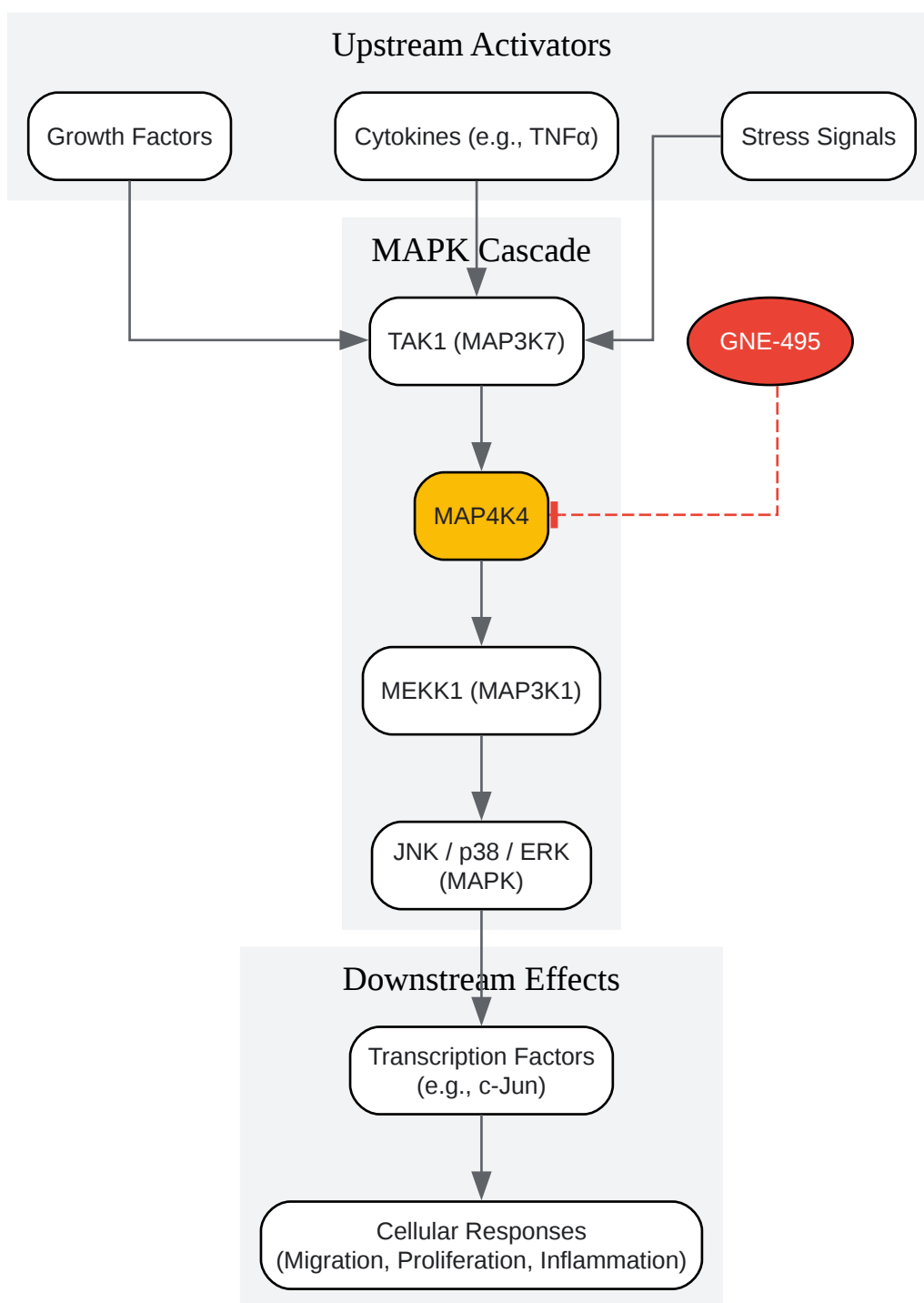
In Vivo Efficacy: Retinal Angiogenesis Model

GNE-495 has demonstrated in vivo efficacy in a neonatal retinal vascular development model. Intraperitoneal (IP) injection of **GNE-495** in newborn mice led to a dose-dependent delay in retinal vascular outgrowth and induced abnormal retinal vascular morphology.[5] These effects phenotypically mirrored the retinal vascular defects observed in inducible Map4k4 knockout mice, confirming the in vivo activity of **GNE-495** against its intended target.[5]

Signaling Pathway and Experimental Workflow Diagrams

MAP4K4 Signaling Pathway

The following diagram illustrates the signaling pathway in which MAP4K4 is a key component. MAP4K4 can be activated by upstream signals and subsequently phosphorylates downstream kinases, leading to the activation of transcription factors involved in various cellular processes.

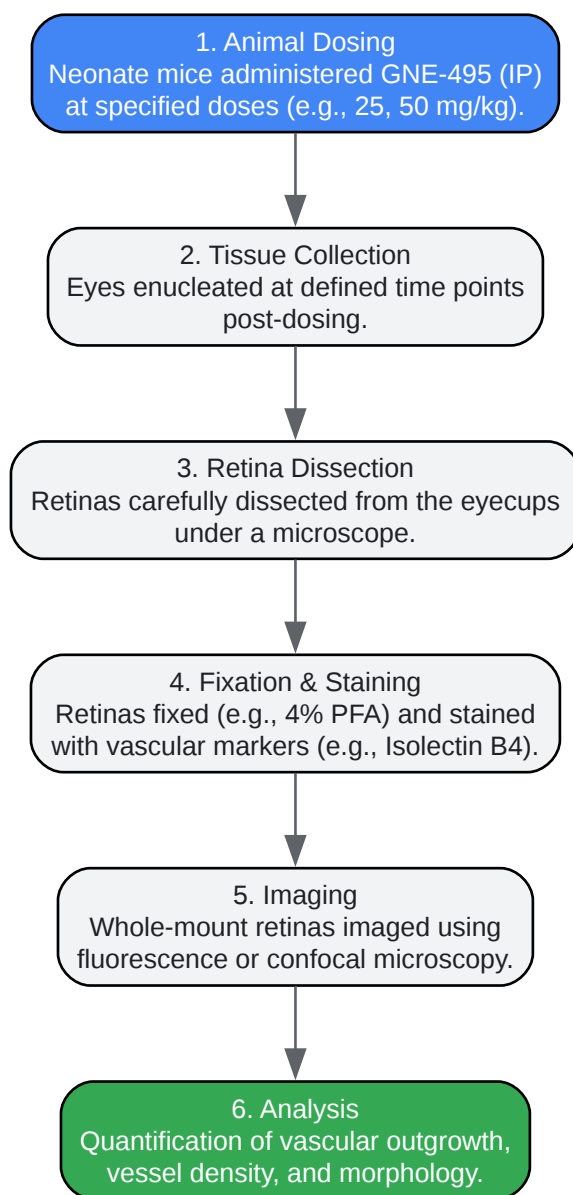


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Caption: Simplified MAP4K4 signaling cascade and the inhibitory action of **GNE-495**.

Experimental Workflow: Neonatal Retinal Angiogenesis Model

The following diagram outlines the key steps in the neonatal retinal angiogenesis model used to evaluate the in vivo efficacy of **GNE-495**.



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Caption: Workflow for the in vivo evaluation of **GNE-495** in the mouse retinal angiogenesis model.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Biochemical potency of **GNE-495** against MAP4K4 and other kinases was determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

- Reagents: Recombinant human kinase, appropriate substrate, ATP, **GNE-495** (serially diluted), and ADP-Glo™ reagents.
- Procedure: a. Add kinase, substrate, and **GNE-495** to the wells of a 96-well plate and incubate for a short period. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent. e. Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to kinase activity.
- Data Analysis: Luminescence data is converted to percent inhibition, and IC50 values are calculated using a suitable curve-fitting model.

HUVEC Migration Assay (Boyden Chamber Assay)

This assay is used to assess the effect of **GNE-495** on the migration of endothelial cells towards a chemoattractant.

- Apparatus: Boyden chambers with a porous membrane (e.g., 8 µm pores).
- Cells and Reagents: HUVECs, serum-free endothelial cell basal medium (EBM), EBM with a chemoattractant (e.g., VEGF or serum), **GNE-495** at various concentrations.
- Procedure: a. Coat the underside of the membrane with an attachment factor (e.g., collagen). b. Place the chemoattractant-containing medium in the lower chamber. c. Resuspend HUVECs in serum-free EBM containing different concentrations of **GNE-495** and add them to the upper chamber. d. Incubate for a period that allows for cell migration (e.g., 4-6 hours) at 37°C in a humidified incubator. e. After incubation, remove non-migrated cells from the upper surface of the membrane with a cotton swab. f. Fix and stain the migrated cells on the lower surface of the membrane.

- **Data Analysis:** Count the number of migrated cells in several fields of view under a microscope. Calculate the percent inhibition of migration compared to a vehicle control.

Neonatal Retinal Angiogenesis Assay

This in vivo assay evaluates the effect of **GNE-495** on developmental angiogenesis.

- **Animals:** Neonatal mouse pups (e.g., postnatal day 3-5).
- **Dosing:** Administer **GNE-495** via intraperitoneal (IP) injection at desired concentrations. A vehicle control group should be included.
- **Procedure:** a. At a predetermined endpoint (e.g., 24-48 hours post-dose), humanely euthanize the pups and enucleate the eyes. b. Fix the eyes in 4% paraformaldehyde (PFA). c. Under a dissecting microscope, carefully dissect the retinas from the eyecups. d. Permeabilize the retinas and stain with a fluorescently labeled endothelial cell marker, such as Isolectin B4. e. Mount the retinas on a slide with the photoreceptor side down.
- **Imaging and Analysis:** a. Capture images of the retinal vasculature using a fluorescence or confocal microscope. b. Quantify the vascularized area, vessel density, and any morphological abnormalities (e.g., vessel tortuosity, branching) using image analysis software. c. Compare the results from the **GNE-495**-treated groups to the vehicle control group.

Conclusion

GNE-495 is a valuable research tool for elucidating the physiological and pathological roles of MAP4K4. Its high potency, characterized in vivo efficacy, and favorable pharmacokinetic profile for peripheral tissue distribution make it a suitable compound for a wide range of preclinical studies. The data and protocols presented in this guide are intended to support the design and execution of future investigations into the therapeutic potential of MAP4K4 inhibition.

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